molecular formula C10H10BrNO B6246620 6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 1391136-08-5

6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B6246620
CAS No.: 1391136-08-5
M. Wt: 240.10 g/mol
InChI Key: XNJROPNKMRTNEN-UHFFFAOYSA-N
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Description

6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one is a chemical compound with the molecular formula C10H10BrNO. This compound is part of the tetrahydronaphthalene family, which is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one can be achieved through several methods. One common approach involves the bromination of 6-amino-1,2,3,4-tetrahydronaphthalen-1-one using bromic acid and copper(I) bromide in the presence of sodium nitrite. The reaction is typically carried out in an aqueous medium at temperatures ranging from 0°C to 20°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different tetrahydronaphthalene derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydronaphthalenes and naphthoquinones, which have significant applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the amino group play crucial roles in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of both the bromine atom and the amino group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

1391136-08-5

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

6-amino-7-bromo-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H10BrNO/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5H,1-3,12H2

InChI Key

XNJROPNKMRTNEN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C(=O)C1)Br)N

Purity

95

Origin of Product

United States

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